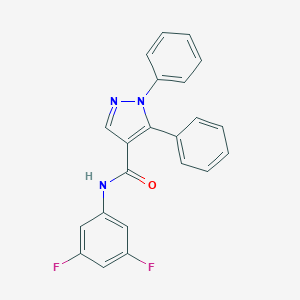
N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, also known as DFP-10917, is a novel small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides, which have been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
作用機序
The mechanism of action of N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways that are essential for cancer cell survival and proliferation. The compound has been shown to inhibit the activity of several kinases, including AKT, mTOR, and ERK, which are involved in cell growth and survival. This compound has also been found to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-viral, and anti-angiogenic activities. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to suppress the replication of several viruses, including influenza and hepatitis C virus. This compound has also been found to inhibit angiogenesis, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. The compound is also relatively easy to synthesize, making it suitable for large-scale production. However, this compound has some limitations, including its low bioavailability and potential toxicity at high doses. Further studies are needed to optimize the formulation and dosage of the compound for clinical use.
将来の方向性
N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some of the future directions for research on this compound include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Evaluation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
3. Investigation of the potential synergistic effects of this compound with other anti-cancer agents.
4. Exploration of the mechanism of action of this compound at the molecular level.
5. Development of this compound as a therapeutic agent for other diseases, such as viral infections and inflammatory disorders.
Conclusion
In conclusion, this compound is a novel small molecule with promising potential for therapeutic applications, especially in the field of cancer research. The compound has been extensively studied for its anti-tumor activity, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to optimize the formulation and dosage of the compound for clinical use and to explore its potential therapeutic applications in other diseases.
合成法
The synthesis of N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide involves the reaction between 3,5-difluoroaniline and 1,5-diphenylpyrazole-4-carboxylic acid in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid with a purity of over 95%. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for further research and development.
科学的研究の応用
N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications, especially in the field of cancer research. It has been shown to exhibit potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. The compound has also been found to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models of cancer.
特性
分子式 |
C22H15F2N3O |
|---|---|
分子量 |
375.4 g/mol |
IUPAC名 |
N-(3,5-difluorophenyl)-1,5-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C22H15F2N3O/c23-16-11-17(24)13-18(12-16)26-22(28)20-14-25-27(19-9-5-2-6-10-19)21(20)15-7-3-1-4-8-15/h1-14H,(H,26,28) |
InChIキー |
QJBFCNCLORQJGB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC(=CC(=C4)F)F |
正規SMILES |
C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC(=CC(=C4)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-benzyl-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287288.png)
![3-Benzyl-6-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287289.png)
![3-Benzyl-6-(2-chloro-6-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287291.png)
![3-Benzyl-6-(2,4-dichlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287292.png)
![3-Benzyl-6-(2-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287294.png)
![3-Benzyl-6-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287295.png)
![3-Benzyl-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287296.png)
![3-Benzyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287297.png)
![3-Benzyl-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287301.png)
![3-Benzyl-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287302.png)
![3-(Phenylmethyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287306.png)
![3-benzyl-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287307.png)
![3-Benzyl-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287308.png)
![3-Benzyl-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287311.png)
